molecular formula C23H27NO5 B558017 (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid CAS No. 158257-40-0

(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid

Cat. No. B558017
M. Wt: 397,47 g/mole
InChI Key: JGUYYODGVQXZAY-SFTDATJTSA-N
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Description

“(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” is a chemical compound with the molecular formula C23H27NO5 . It is also known by other names such as Fmoc-L-Statine and Fmoc-STA-OH .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Detailed information about its synthesis can be found in scientific literature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be studied using various analytical techniques .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.5 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 9 .

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids, due to their structural analogy with phosphate groups, find extensive applications across chemistry, biology, and physics. They are employed for their bioactive properties (as drugs or pro-drugs), bone targeting, designing of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis methods of phosphonic acids, including dealkylation of dialkyl phosphonates, highlight their importance in numerous research projects (Sevrain et al., 2017).

Antioxidant Properties and Applications

Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities, which are closely studied for their structure-activity relationships (SARs). The presence of an unsaturated bond on the side chain of HCAs is crucial for their activity, indicating how structural features impact their biological efficacy. Such studies can guide the optimization of molecular leads for managing oxidative stress-related diseases, potentially aligning with research on structurally complex compounds like the one (Razzaghi-Asl et al., 2013).

Application in Peptide Studies

The spin label amino acid TOAC has been applied in studies of peptides, illustrating the use of specific amino acids for analyzing peptide secondary structure and dynamics. The incorporation of TOAC into peptides, thanks to its rigid cyclic structure, allows for detailed EPR spectroscopy studies, among other techniques. This highlights the potential for structurally unique amino acids to contribute to the understanding of peptide behavior and structure (Schreier et al., 2012).

Levulinic Acid in Drug Synthesis

Levulinic acid, with its carbonyl and carboxyl functional groups, demonstrates flexibility in drug synthesis, reducing costs and simplifying synthesis steps. Its application spans cancer treatment, medical materials, and other fields, showcasing the versatility of certain carboxylic acids in medicine. This parallels the potential versatility of the specified compound in scientific research, given its functional groups and structural complexity (Zhang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUYYODGVQXZAY-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373249
Record name Fmoc-L-Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid

CAS RN

158257-40-0
Record name Fmoc-L-Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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